molecular formula C13H10F2O B6373272 2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol CAS No. 1261893-63-3

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol

Cat. No.: B6373272
CAS No.: 1261893-63-3
M. Wt: 220.21 g/mol
InChI Key: LOQABYOGMCXONY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol is an organic compound with the molecular formula C13H10F2O and a molecular weight of 220.215 g/mol . It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, making it a fluorinated phenol derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol typically involves the fluorination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used to introduce the fluorine atoms into the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes:

    Nitration: of a suitable aromatic compound.

    Reduction: of the nitro group to an amine.

    Diazotization: followed by to introduce the fluorine atoms.

    Methylation: to introduce the methyl group.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and a methyl group on the phenyl ring can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-5-(3-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-10(3-2-4-11(8)14)9-5-6-12(15)13(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQABYOGMCXONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684169
Record name 3',4-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-63-3
Record name [1,1′-Biphenyl]-3-ol, 3′,4-difluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261893-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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